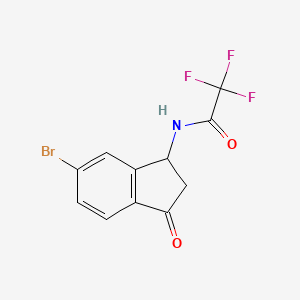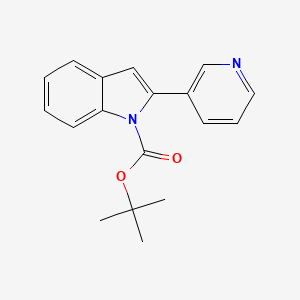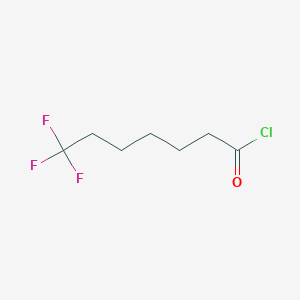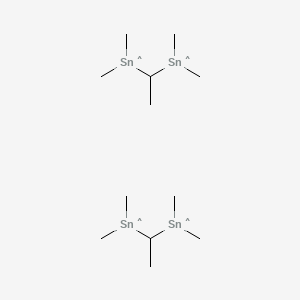
5-Bromo-3-(trifluoroacetamido)indan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-(trifluoroacetamido)indan-1-one is a synthetic organic compound that belongs to the indanone family. This compound is characterized by the presence of a bromine atom at the 5-position and a trifluoroacetamido group at the 3-position of the indanone core structure. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(trifluoroacetamido)indan-1-one typically involves the bromination of 3-(trifluoroacetamido)indan-1-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-(trifluoroacetamido)indan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the indanone core can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in these reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions include substituted indanones, reduced alcohol derivatives, and oxidized indanone derivatives .
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-(trifluoroacetamido)indan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 5-Bromo-3-(trifluoroacetamido)indan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the trifluoroacetamido group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1-indanone: Similar in structure but lacks the trifluoroacetamido group.
3-(Trifluoroacetamido)indan-1-one: Similar in structure but lacks the bromine atom.
5-Acetamidoindan-1-one: Similar in structure but has an acetamido group instead of a trifluoroacetamido group
Uniqueness
5-Bromo-3-(trifluoroacetamido)indan-1-one is unique due to the presence of both the bromine atom and the trifluoroacetamido group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
117391-24-9 |
|---|---|
Molekularformel |
C11H7BrF3NO2 |
Molekulargewicht |
322.08 g/mol |
IUPAC-Name |
N-(6-bromo-3-oxo-1,2-dihydroinden-1-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C11H7BrF3NO2/c12-5-1-2-6-7(3-5)8(4-9(6)17)16-10(18)11(13,14)15/h1-3,8H,4H2,(H,16,18) |
InChI-Schlüssel |
OVYUPRLEYYYZQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(C1=O)C=CC(=C2)Br)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)

![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)
